

5-TAMRA (5-Carboxytetramethylrhodamine): A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Carboxytetramethylrhodamine

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This technical guide provides a comprehensive overview of the spectral properties and common applications of 5-TAMRA (**5-Carboxytetramethylrhodamine**), a widely used orange-red fluorescent dye. This document includes key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate its effective use in research and development.

Core Spectral and Photophysical Properties

5-TAMRA is a bright and photostable rhodamine-based fluorophore commonly used for labeling proteins, peptides, and oligonucleotides. Its fluorescence is largely insensitive to pH, making it a reliable reporter in various biological buffers.[1] The key spectral and photophysical properties of 5-TAMRA and its amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative are summarized below. It is important to note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.[2]
[3]

Property	Value	Notes
Excitation Maximum (λ_{ex})	541 - 565 nm	The peak wavelength of light absorbed by the fluorophore. [2]
Emission Maximum (λ_{em})	567 - 580 nm	The peak wavelength of light emitted by the fluorophore. [4]
Molar Extinction Coefficient (ϵ)	84,000 - 95,000 M ⁻¹ cm ⁻¹	A measure of how strongly the dye absorbs light at its excitation maximum. [5]
Fluorescence Quantum Yield (Φ)	~0.1	The ratio of photons emitted to photons absorbed. [5]
Molecular Weight (5-TAMRA)	430.45 g/mol	---
Molecular Weight (5-TAMRA, SE)	527.52 g/mol	The NHS ester form used for amine labeling.
Recommended Laser Line	532 nm or 561 nm	Common laser lines for exciting 5-TAMRA. [6]
Common Emission Filter	585/42 nm or 590/20 nm	Typical bandpass filters for detecting 5-TAMRA emission. [6] [7]

Experimental Protocols

Accurate and reproducible results depend on standardized experimental procedures. The following sections detail protocols for labeling biomolecules with 5-TAMRA NHS ester and for determining the fluorescence quantum yield of a 5-TAMRA conjugate.

Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester

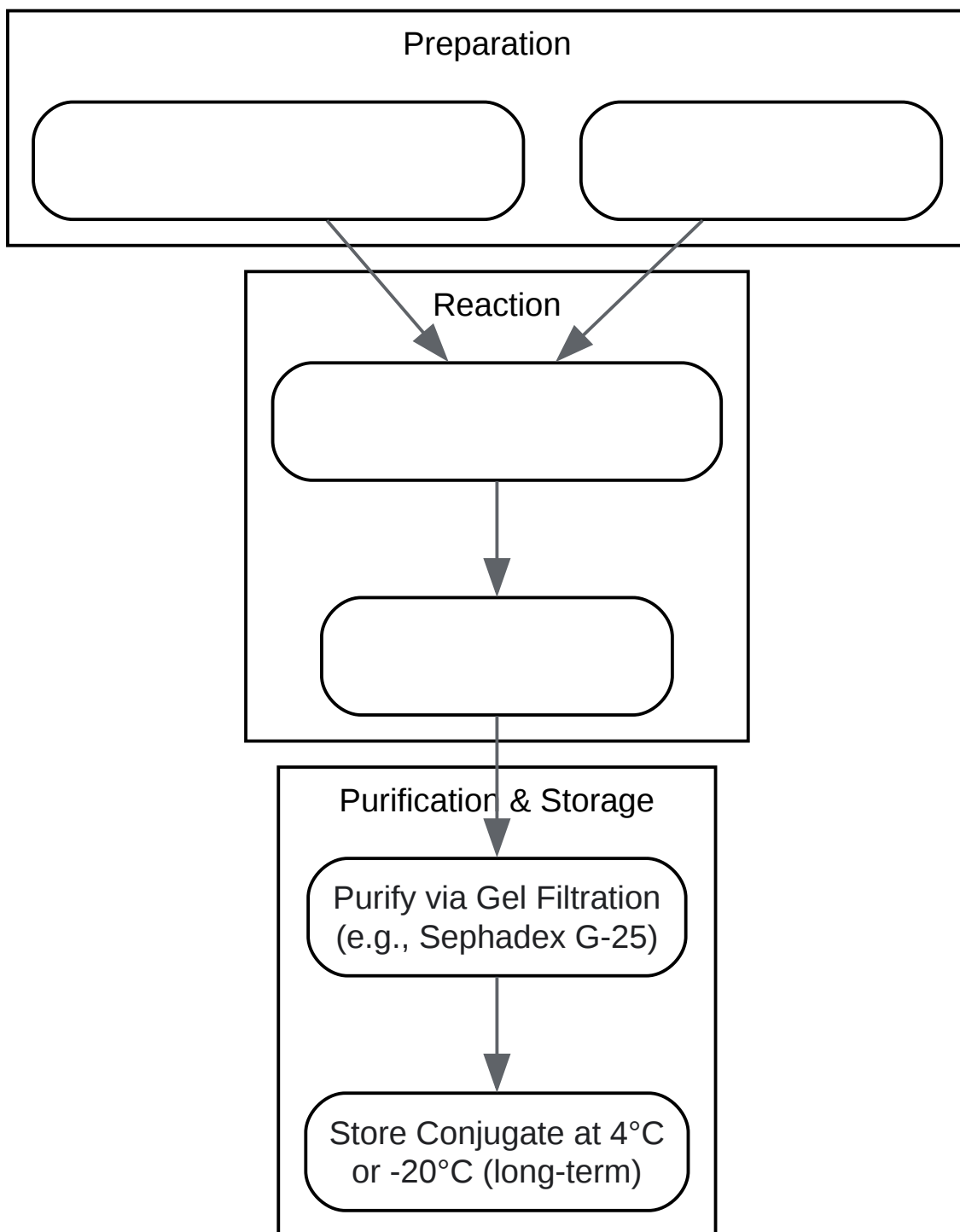
This protocol outlines the general procedure for conjugating 5-TAMRA NHS ester to primary amines on biomolecules such as proteins and amino-modified oligonucleotides.[\[2\]](#)[\[8\]](#)[\[9\]](#)

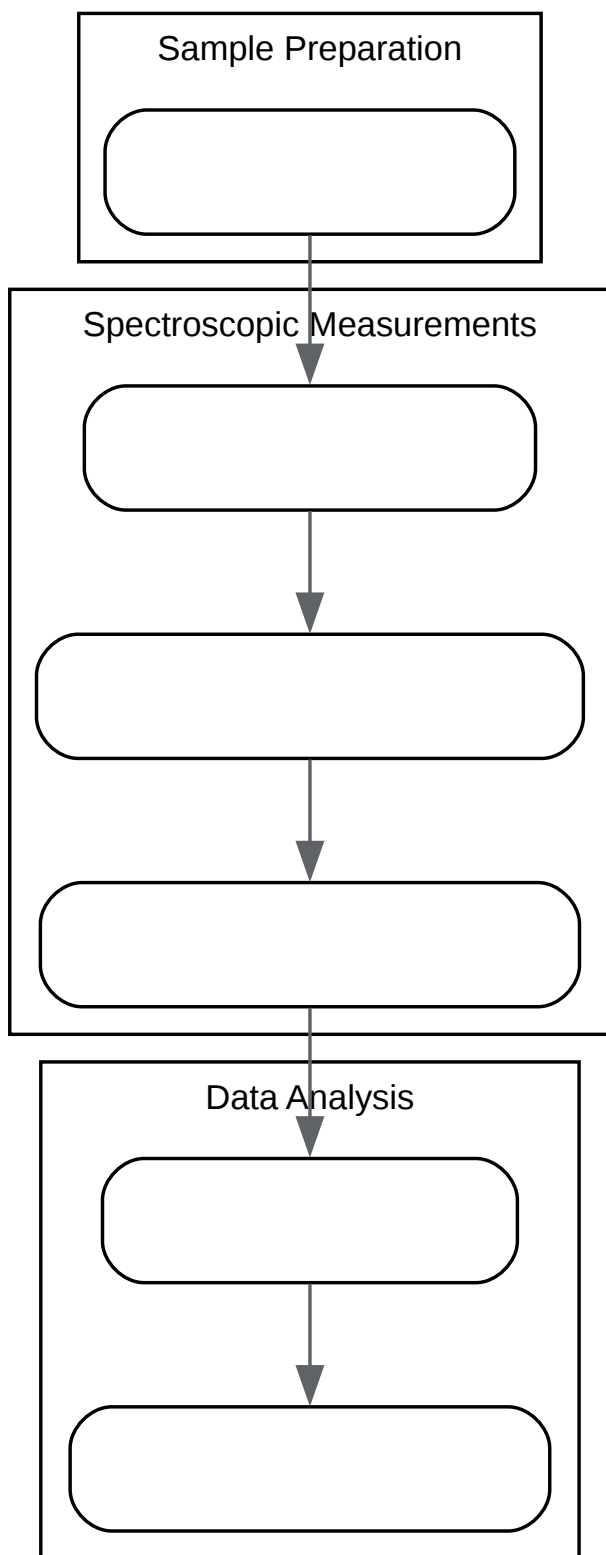
Materials:

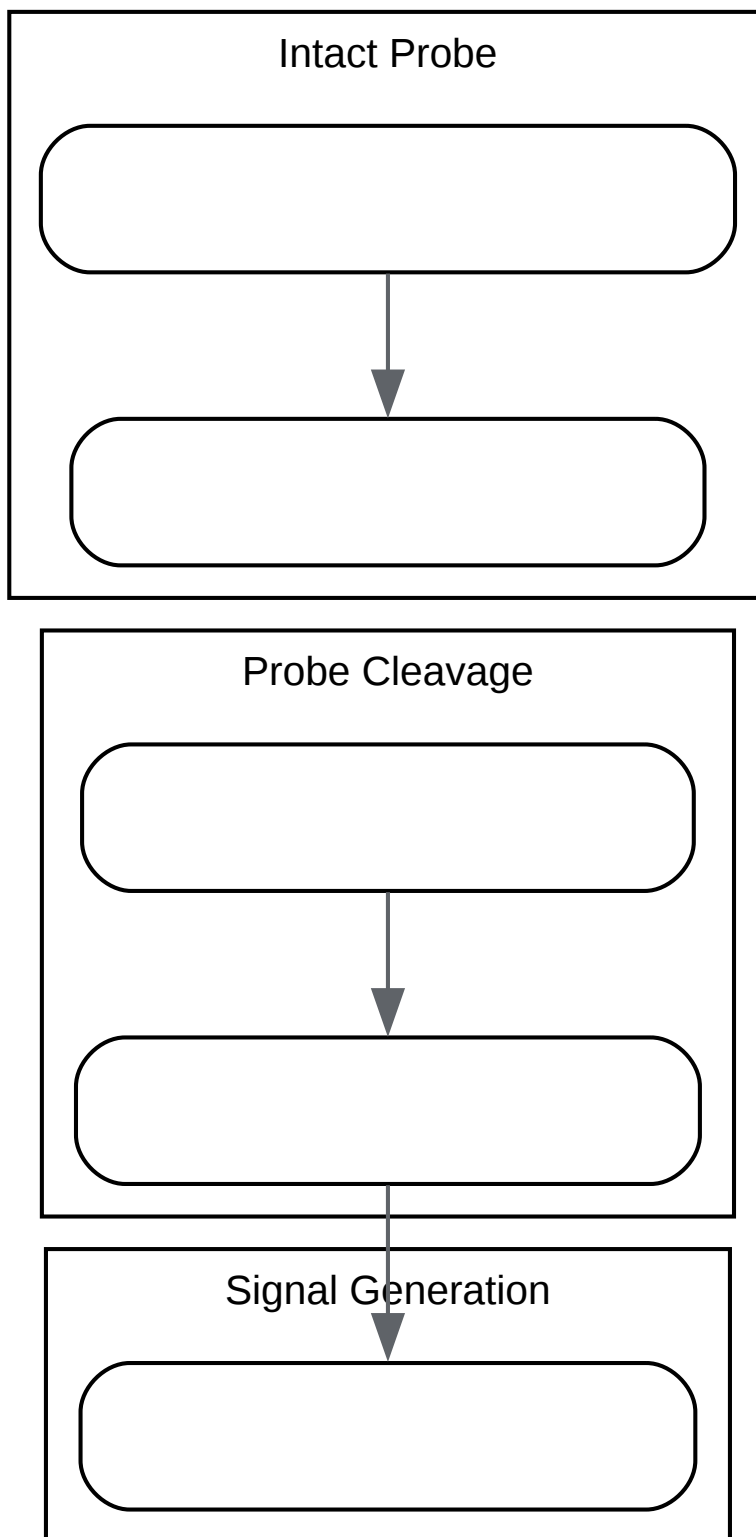
- 5-TAMRA NHS ester
- Biomolecule to be labeled (e.g., protein, peptide)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5
- Purification column (e.g., gel filtration, Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Prepare 5-TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[8\]](#)
- Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer) at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 8.3 and 8.5.[\[2\]](#)[\[8\]](#) Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[\[10\]](#)
- Conjugation Reaction: Add the 5-TAMRA stock solution to the biomolecule solution. A 5- to 10-fold molar excess of the dye is a common starting point, though the optimal ratio should be determined empirically for each biomolecule.[\[8\]](#)[\[10\]](#)
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[8\]](#)
- Purification: Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). The first colored fractions will contain the labeled protein.[\[9\]](#)[\[10\]](#)
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, -20°C is recommended.[\[10\]](#)







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